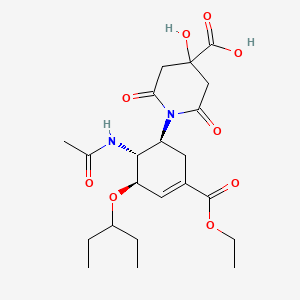![molecular formula C10H10N2O3 B14889243 3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14889243.png)
3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. The unique structure of imidazo[1,5-a]pyridine derivatives allows them to interact with various biological targets, making them valuable in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method is the cyclization of 2-aminopyridine with α-haloketones under basic conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,5-a]pyridine core. The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives often employs continuous flow chemistry techniques to enhance reaction efficiency and yield . These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxymethyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity . For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridine derivatives with similar biological activities.
Imidazo[4,5-b]pyridine: Known for its applications in medicinal chemistry and materials science.
Imidazo[1,5-a]pyrimidine: Structural analogs with potential therapeutic applications.
Uniqueness
3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
3-(methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-6-8-11-9(10(13)14)7-4-2-3-5-12(7)8/h2-5H,6H2,1H3,(H,13,14) |
Clave InChI |
KOOVWTPGIPGFJJ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC(=C2N1C=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
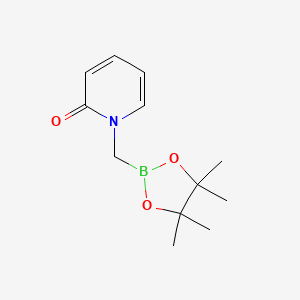
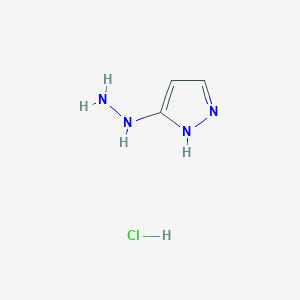
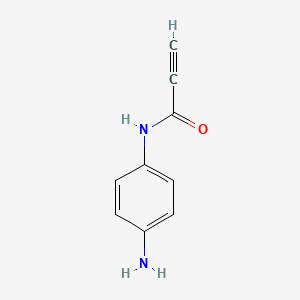


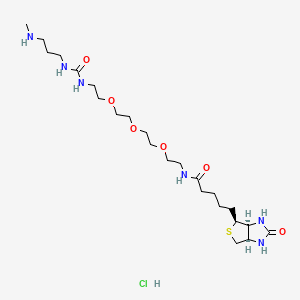


![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
![3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889209.png)

